
Comprehensive Spectroscopic Profile: Methyl 3-
Bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 3-Bromopyrazine-2-

carboxylate

CAS No.: 51171-02-9

Cat. No.: B1631767
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Technical Guide for Structural Elucidation & Quality Control

Executive Summary
Methyl 3-Bromopyrazine-2-carboxylate (CAS: 51171-02-9) is a critical heteroaromatic

building block used in the synthesis of bioactive pyrazine derivatives, including kinase inhibitors

and antitubercular agents. Its structure features a pyrazine core functionalized with a methyl

ester at position C2 and a bromine atom at position C3.[1][2]

This guide provides a definitive reference for the identification and purity assessment of this

compound. The spectroscopic signature is defined by three pillars:

Mass Spectrometry (MS): A diagnostic 1:1 isotopic doublet at m/z 216/218, confirming the

presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR): A simplified aromatic region showing only two vicinally

coupled protons (
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Hz) and a characteristic methyl ester singlet.

Infrared Spectroscopy (IR): Strong carbonyl stretching (

) and pyrazine ring skeletal vibrations.

Structural Analysis & Theoretical Prediction
Before interpreting empirical data, we establish the theoretical expectations based on the

pyrazine scaffold's electronic environment.

Electronic Effects: The pyrazine ring is electron-deficient (π-deficient). The ester group at C2

withdraws electron density via induction (-I) and resonance (-M), significantly deshielding the

adjacent H6 proton. The bromine at C3 is weakly deactivating but ortho/para directing in

electrophilic substitutions; however, in NMR, its heavy-atom effect and electronegativity

influence the remaining H5 and H6 protons.

Symmetry: The molecule is asymmetric, resulting in distinct chemical environments for the

two remaining aromatic protons (H5 and H6).

Graphviz: Structural Logic & Numbering

Figure 1: Structural Logic and Substituent Effects
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Spectroscopic Characterization
Mass Spectrometry (MS)
Method: Electron Impact (EI) or Electrospray Ionization (ESI+).
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The mass spectrum is the most rapid confirmation of the brominated product due to the natural

abundance of bromine isotopes (

Br :

Br

1:1).

Diagnostic Fragmentation Pattern:

Molecular Ion (M+): A doublet of equal intensity at m/z 216 and 218. This 1:1 ratio is the

"fingerprint" of a mono-brominated compound.

Base Peak: Often observed as the loss of the methoxy group or the entire ester moiety.

Fragment Ions:

m/z 185 / 187 (Acylium ion).

m/z 157 / 159 (Bromopyrazine cation).

m/z 137 (Loss of bromine, isotopic pattern disappears).

Graphviz: MS Fragmentation Pathway

Figure 2: Proposed Fragmentation Pathway (EI-MS)
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Nuclear Magnetic Resonance (NMR)
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Solvent: CDCl

(Chloroform-d) is the standard solvent. Reference: TMS (

0.00 ppm).

1H NMR (Proton)
The spectrum is remarkably simple, consisting of only three signals.

Signal
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

1 8.60 - 8.65 Doublet (d) 1H 2.4
H-5 (Pyrazine

Ring)

2 8.40 - 8.45 Doublet (d) 1H 2.4
H-6 (Pyrazine

Ring)

3 4.05 Singlet (s) 3H -

-OCH

(Methyl

Ester)

Note: H-6 is typically more deshielded than H-5 due to the ortho-effect of the ester carbonyl,

though the exact assignment of H-5 vs H-6 can vary slightly depending on concentration and

solvent. The key diagnostic is the small vicinal coupling constant (

Hz), characteristic of pyrazine protons.

13C NMR (Carbon)
The carbon spectrum should display 6 distinct signals.
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Signal Type
Shift (

ppm)
Assignment

Carbonyl 163.5 C=O (Ester)

Aromatic 155 - 158 C-2 (Ipso to Ester)

Aromatic 145 - 148 C-6 (CH)

Aromatic 142 - 144 C-5 (CH)

Aromatic 135 - 138 C-3 (Ipso to Br)

Aliphatic 53.5 -OCH

Infrared Spectroscopy (IR)
Method: FT-IR (ATR or KBr pellet).

Carbonyl Stretch (

): A sharp, intense band at 1730–1745 cm⁻¹, characteristic of an aromatic methyl ester.

C=N / C=C Ring Stretch: Bands in the 1400–1550 cm⁻¹ region.

C-O Stretch: Strong bands at 1280–1300 cm⁻¹.

C-Br Stretch: A fingerprint band, typically around 1000–1100 cm⁻¹ (often coupled with ring

vibrations).

Experimental Protocols
Synthesis (Sandmeyer-Type Reaction)
The most reliable route to Methyl 3-Bromopyrazine-2-carboxylate is via the diazotization of

Methyl 3-aminopyrazine-2-carboxylate.

Protocol:

Reagents: Methyl 3-aminopyrazine-2-carboxylate (1.0 eq), HBr (48% aq, excess), Br
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(3.0 eq), NaNO

(2.5 eq).

Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer, ice/salt bath

(-5°C to 0°C).

Procedure:

Suspend the amino-ester in HBr solution. Cool to 0°C.

Add Br

dropwise (maintain T < 5°C). The mixture may form a perbromide slurry.

Add NaNO

(aq. solution) dropwise very slowly. This generates the diazonium salt in situ, which is
immediately displaced by bromide.

Caution: Evolution of N

gas and toxic Br

fumes. Use a fume hood.

Stir at 0°C for 2 hours, then allow to warm to room temperature.

Workup: Neutralize with NaHCO

(carefully!), extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with
sodium thiosulfate (to remove excess Br

) and brine. Dry over Na

SO

.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
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Graphviz: Synthesis Workflow

Figure 3: Modified Sandmeyer Synthesis Route
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Quality Control & Impurity Profiling
When analyzing the spectra, watch for these common impurities:

Impurity Origin Detection Method

Methyl 3-aminopyrazine-2-

carboxylate
Unreacted Starting Material

1H NMR: Broad singlet (NH2)

at ~6-7 ppm. MS: peak at 153.

3-Bromopyrazine-2-carboxylic

acid
Hydrolysis Product

1H NMR: Loss of Methyl

singlet (4.05 ppm). Broad OH

peak >10 ppm.

Methyl 3,6-dibromopyrazine-2-

carboxylate
Over-bromination

MS: Complex isotope pattern

(1:2:1). 1H NMR: Loss of

coupling (only 1 singlet

aromatic proton).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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